4,4-Difluoropentanoic acid
Overview
Description
4,4-Difluoropentanoic acid is an organic compound with the molecular formula C5H8F2O2 It is a derivative of pentanoic acid, where two hydrogen atoms on the fourth carbon are replaced by fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoropentanoic acid typically involves the fluorination of pentanoic acid derivatives. One common method is the direct fluorination of 4-chloropentanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The reaction is carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced fluorinating agents can enhance the scalability and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoropentanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield difluoropentanedioic acid, while reduction can produce 4,4-difluoropentanol.
Scientific Research Applications
4,4-Difluoropentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4,4-Difluoropentanoic acid exerts its effects depends on its interaction with molecular targets. The fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can alter metabolic pathways and biological activities, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluorobutanoic acid: Similar structure but with one less carbon atom.
4,4-Difluorohexanoic acid: Similar structure but with one additional carbon atom.
4,4-Difluoropentanedioic acid: A dicarboxylic acid derivative.
Uniqueness
4,4-Difluoropentanoic acid is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. The presence of two fluorine atoms on the same carbon enhances its stability and reactivity compared to non-fluorinated analogs.
Properties
IUPAC Name |
4,4-difluoropentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O2/c1-5(6,7)3-2-4(8)9/h2-3H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDBVJNJIGOFTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125110-82-9 | |
Record name | 4,4-difluoropentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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